Cas no 1638744-63-4 (tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate)
![tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate structure](https://ja.kuujia.com/scimg/cas/1638744-63-4x500.png)
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (S)-((5,5-difluoropiperidin-2-yl)methyl)carbamate
- tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate
-
- インチ: 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16)/t8-/m0/s1
- InChIKey: KYNZGIOKUKGMCY-QMMMGPOBSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC[C@@H]1CCC(F)(F)CN1
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A979850-1g |
tert-Butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 98% | 1g |
$1648.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-100mg |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 100mg |
¥2015.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-100.0mg |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 100.0mg |
¥2015.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-500mg |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 500mg |
¥5366.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-1g |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 1g |
¥8042.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-1.0g |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 1.0g |
¥8042.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-250mg |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 250mg |
¥3220.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-500MG |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 500MG |
¥ 5,464.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-100MG |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 100MG |
¥ 2,052.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1881-250MG |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate |
1638744-63-4 | 95% | 250MG |
¥ 3,280.00 | 2023-04-14 |
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
10. Back matter
tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate (CAS No. 1638744-63-4)
Tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate (CAS No. 1638744-63-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, represents a promising candidate for further exploration in drug discovery and development. The presence of a tert-butyl group and a piperidine moiety with stereochemical specificity at the 2-position adds to its molecular complexity, making it an intriguing subject for synthetic chemists and biologists alike.
The CAS number 1638744-63-4 serves as a unique identifier for this chemical entity, ensuring precise referencing in scientific literature and databases. This numbering system is instrumental in facilitating accurate chemical communication across global research communities. The compound’s molecular structure incorporates fluorine atoms, which are strategically positioned within the 5,5-difluoropiperidin-2-yl group. Fluorine substitution is a common practice in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and overall pharmacological activity of drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate with greater precision. Studies suggest that the stereochemistry at the 2-position of the piperidine ring plays a crucial role in modulating interactions with biological targets. The (S)-configuration is particularly noteworthy, as it has been associated with enhanced binding efficacy in several pharmacological contexts. This insight underscores the importance of chirality in the design of novel therapeutic agents.
In the realm of drug development, carbamate-based compounds have demonstrated versatility as pharmacophores due to their ability to engage with various biological receptors and enzymes. The tert-butyl carbamate moiety in this compound contributes to its stability while allowing for functional group modifications that can fine-tune its pharmacokinetic properties. Such features are highly valued in the design of next-generation drugs where duration of action and bioavailability are critical parameters.
The incorporation of fluorine atoms into the piperidine scaffold not only influences electronic properties but also impacts hydrophobicity and lipophilicity—key factors that determine how a molecule behaves within biological systems. These attributes make tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate a compelling candidate for further investigation into potential therapeutic applications. For instance, fluorinated piperidine derivatives have been explored in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently.
Current research endeavors are increasingly leveraging structure-based drug design approaches to optimize molecules like tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate for specific therapeutic indications. High-throughput screening (HTS) techniques combined with machine learning algorithms have accelerated the identification of novel scaffolds with desired biological profiles. The compound’s unique structural features make it a valuable asset in such screening campaigns, where rapid assessment of multiple analogs is essential.
The synthesis of this compound involves sophisticated organic transformations that highlight modern synthetic methodologies. Key steps include stereoselective functionalization of the piperidine ring and introduction of fluorinated groups under controlled conditions. Advances in catalytic systems have enabled more efficient and environmentally benign routes to complex molecules like this one, aligning with green chemistry principles.
Beyond its potential as an active pharmaceutical ingredient (API), tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate may serve as an intermediate in the synthesis of more elaborate derivatives. Its modular architecture allows for systematic modifications that can explore new chemical space without compromising core structural integrity. Such flexibility is highly advantageous in medicinal chemistry pipelines where rapid iteration is often required.
The growing emphasis on precision medicine has further motivated investigations into compounds like this one. By tailoring molecular structures to target specific disease mechanisms at a molecular level, researchers aim to develop therapies with improved efficacy and reduced side effects. The stereochemical purity and functional diversity of tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate position it well for such applications.
In conclusion,Tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl)methyl}carbamate (CAS No. 1638744-63-4) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of stereochemical features, fluorine substitution, and carbamate functionality makes it an attractive candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs.
1638744-63-4 (tert-butyl N-{[(2S)-5,5-difluoropiperidin-2-yl]methyl}carbamate) 関連製品
- 79015-63-7(1-3-(trimethylsilyl)prop-2-yn-1-ylcyclohexan-1-ol)
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)
- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)
- 1257851-33-4(4-Bromo-5-methylpyrimidine)
- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)
